3,5-Dimethoxyphthalic anhydride
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
4670-17-1 |
|---|---|
Molecular Formula |
C10H8O5 |
Molecular Weight |
208.17 g/mol |
IUPAC Name |
4,6-dimethoxy-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C10H8O5/c1-13-5-3-6-8(7(4-5)14-2)10(12)15-9(6)11/h3-4H,1-2H3 |
InChI Key |
DTTDGMKWTYRLSM-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C(=C1)OC)C(=O)OC2=O |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=O)OC2=O |
Origin of Product |
United States |
Synthetic Methodologies for 3,5 Dimethoxyphthalic Anhydride
Classical and Established Preparative Routes
Traditional methods for synthesizing 3,5-Dimethoxyphthalic anhydride (B1165640) rely on well-understood, sequential chemical transformations. These routes often involve the manipulation of pre-functionalized aromatic rings, oxidation of alkyl side chains, and intramolecular cyclization reactions.
Multi-Step Synthesis from Pre-functionalized Aromatic Precursors
A documented route to 3,5-Dimethoxyphthalic anhydride involves a sequential, five-step synthesis starting from a substituted aromatic precursor. This method builds the target molecule through a series of intermediate compounds, ensuring precise control over the final structure. The synthesis proceeds through the formation of a furanone, followed by carboxylic acid derivatives, and ultimately the desired phthalic acid which is then converted to the anhydride.
The general pathway is outlined as follows:
Synthesis of (4,6-dimethoxy-3-trichloromethyl)-2-benzo[c]furanone (I).
Conversion to (4,6-dimethoxy)-2-benzo[c]furanone-3-carboxylic acid (II).
Transformation into (4,6-dimethoxy)-2-benzo[c]furanone (III).
Oxidation to form 3,5-dimethoxy-phthalic acid (IV).
Dehydration to yield the final product, this compound.
This multi-step approach allows for purification at intermediate stages, which can lead to a high-purity final product.
Oxidation Reactions of Substituted Xylene Derivatives
The gas-phase catalytic oxidation of ortho-xylene is a cornerstone of industrial phthalic anhydride production. douwin-chem.com This process is typically carried out at high temperatures in the presence of a vanadium-based catalyst, such as vanadium pentoxide (V₂O₅) supported on titanium dioxide (TiO₂). nih.govgoogle.com While specific studies on the direct oxidation of 3,5-dimethoxy-o-xylene are not extensively detailed in the surveyed literature, the principles of this well-established industrial process are applicable.
The reaction network for o-xylene (B151617) oxidation is complex, proceeding not directly, but through a series of intermediates. lehigh.educore.ac.uk The primary reaction sequence involves the initial oxidation of one methyl group to form o-tolualdehyde, which is then further oxidized to phthalide (B148349) and subsequently to phthalic anhydride. lehigh.edu Non-selective oxidation pathways can lead to the formation of carbon oxides (CO and CO₂). lehigh.educore.ac.uk Modern catalyst systems are often layered to optimize selectivity and yield throughout the reactor. core.ac.ukbasf.com The application of this methodology to a dimethoxy-substituted xylene would require careful optimization of reaction conditions to manage the influence of the electron-donating methoxy (B1213986) groups and prevent over-oxidation or undesired side reactions.
Table 1: Key Intermediates in the General Oxidation of o-Xylene
| Intermediate | Role in Synthesis |
|---|---|
| o-Tolualdehyde | Primary intermediate from the oxidation of one methyl group. lehigh.edu |
| Phthalide | Secondary intermediate formed from o-tolualdehyde. lehigh.edu |
Cyclization of Dimethoxyphthalic Acid Isomers via Dehydration
The final step in many synthetic routes to this compound is the intramolecular cyclization of its corresponding dicarboxylic acid, 3,5-dimethoxyphthalic acid. This transformation is a dehydration reaction, where a molecule of water is eliminated to form the cyclic anhydride ring.
A common and efficient method for this cyclization is the use of a chemical dehydrating agent. One specific protocol involves heating 3,5-dimethoxyphthalic acid with acetic anhydride (also known as diacetyl oxide). In a reported procedure, the reaction is brought to completion by refluxing the mixture for approximately two hours. Upon cooling, the this compound product crystallizes from the reaction mixture and can be isolated through filtration with a high yield. This classical method is highly effective for preparing the final anhydride from its diacid precursor.
Table 2: Reaction Conditions for Dehydration of 3,5-Dimethoxyphthalic Acid
| Parameter | Value/Reagent | Source |
|---|---|---|
| Starting Material | 3,5-dimethoxy-phthalic acid | |
| Dehydrating Agent | Acetic Anhydride (Diacetyl oxide) | |
| Reaction Time | 2 hours | |
| Reaction Condition | Reflux | |
| Isolation Method | Cooling and filtration |
Advanced and Emerging Synthetic Strategies
In pursuit of greater efficiency, sustainability, and speed, newer synthetic methodologies are being explored. These advanced strategies aim to reduce reaction times, minimize waste, and potentially improve yields compared to more classical routes.
Modern Para-Nuclear Oxidation Protocols
Information regarding the application of "para-nuclear oxidation protocols" for the specific synthesis of this compound is not available in the reviewed scientific literature. This term does not correspond to a standard, widely recognized synthetic strategy in this context.
Microwave-Assisted Synthesis Techniques
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times and improved product yields. tandfonline.comnih.gov This technique utilizes microwave irradiation to heat reactions directly and efficiently. tandfonline.com While a specific, complete protocol for the synthesis of this compound using microwave technology is not detailed, the principles have been successfully applied to related transformations, suggesting its high potential in this area.
For instance, microwave irradiation has been effectively used for the synthesis of N-arylphthalamic acids from phthalic anhydride, demonstrating that the anhydride ring is compatible with these conditions and that reactions can be completed in minutes rather than hours. nih.gov Furthermore, microwave-assisted methods are employed to synthesize various cyclic imides from their corresponding cyclic anhydrides, again highlighting the utility of this technology for reactions involving anhydride precursors. tandfonline.comasianpubs.orgmdpi.com The dehydration of cellular materials using microwaves also provides proof-of-concept for its use in water-elimination reactions, such as the cyclization of a diacid to an anhydride. nih.gov The application of microwave-assisted techniques could therefore significantly accelerate the final dehydration step from 3,5-dimethoxyphthalic acid to its anhydride, offering a greener and more rapid alternative to conventional heating. nih.gov
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Acetic anhydride |
| (4,6-dimethoxy)-2-benzo[c]furanone |
| (4,6-dimethoxy)-2-benzo[c]furanone-3-carboxylic acid |
| (4,6-dimethoxy-3-trichloromethyl)-2-benzo[c]furanone |
| 3,5-dimethoxy-phthalic acid |
| Carbon dioxide |
| Carbon monoxide |
| Maleic anhydride |
| N-arylphthalamic acids |
| o-Tolualdehyde |
| o-Xylene |
| Phthalic anhydride |
| Phthalide |
| Titanium dioxide |
Enzymatic Cyclization Approaches
The synthesis of this compound via enzymatic pathways, specifically through the cyclization of its corresponding dicarboxylic acid, is not a well-documented area in publicly available scientific literature. Enzymatic catalysis for the formation of cyclic anhydrides from dicarboxylic acids presents significant challenges. The primary function of many relevant enzymes, such as lipases, is hydrolysis—the breaking of ester bonds by adding water. nih.govnih.gov The formation of an anhydride from a dicarboxylic acid is a dehydration reaction, the reverse of hydrolysis, which is thermodynamically unfavorable in the aqueous environments where enzymes typically function. nih.gov
However, the potential for such a reaction is not entirely non-existent. Lipases are known to catalyze esterification reactions in non-aqueous or low-water organic media, demonstrating their ability to promote bond formation under specific conditions. nih.govrsc.org For an enzymatic cyclization to be feasible, it would likely require:
A lipase (B570770) or a different, highly specialized enzyme (a "cyclase" or "anhydrase") capable of performing intramolecular dehydration.
A reaction medium with very low water activity, such as an organic solvent, to shift the reaction equilibrium towards the anhydride product. rsc.org
Potentially, enzyme engineering to modify the active site to favor cyclization over intermolecular reactions or hydrolysis.
While chemoenzymatic processes involving cyclic anhydride formation as an intermediate step in complex syntheses have been mentioned, detailed studies on the direct enzymatic synthesis of simple aromatic anhydrides like this compound are scarce. acs.org Research into light-activated enzymatic decarboxylation of dicarboxylic acids highlights the expanding scope of enzyme catalysis but does not address anhydride formation. nih.gov Therefore, enzymatic cyclization remains a theoretical or emergent approach rather than an established synthetic methodology for this compound.
Optimization of Reaction Parameters and Process Efficiency
Optimizing the synthesis of this compound involves a careful selection of catalysts, solvents, and reaction conditions to maximize yield and purity while ensuring process efficiency.
Catalyst System Selection and Mechanistic Role
The synthesis of anhydrides from dicarboxylic acids is fundamentally a dehydration reaction. Several catalytic and stoichiometric strategies can achieve this transformation.
A documented method for synthesizing this compound from 3,5-dimethoxyphthalic acid involves using a large excess of acetic anhydride . google.com In this classic approach, acetic anhydride serves a dual role: it is the dehydrating agent that consumes the water produced during cyclization and also acts as the reaction solvent. The mechanism involves the formation of a mixed anhydride intermediate which then undergoes intramolecular acyl substitution to release the more stable acetic acid and the desired cyclic anhydride.
For broader context, industrial synthesis of the parent compound, phthalic anhydride, typically employs a different strategy: the gas-phase catalytic oxidation of o-xylene or naphthalene. This process relies on heterogeneous catalysts, most commonly vanadium pentoxide (V₂O₅) supported on titanium dioxide (TiO₂). wikipedia.org The catalyst facilitates the oxidation of the methyl groups and subsequent ring closure at high temperatures.
More modern chemical methods applicable to anhydride synthesis include:
Triphenylphosphine oxide (TPPO) / Oxalyl Chloride ((COCl)₂): This system acts as a powerful activating agent. The TPPO and oxalyl chloride react to form a reactive phosphonium (B103445) species, which then activates the carboxylic acid groups, facilitating rapid intramolecular cyclization under mild, neutral conditions. acs.orgnih.gov
Heterogeneous Lewis Acid Catalysts: Niobic acid (Nb₂O₅·nH₂O) has been shown to be an effective and reusable heterogeneous catalyst for the direct intramolecular dehydration of various dicarboxylic acids, offering a greener alternative to stoichiometric reagents. rsc.org
Strong Brønsted Acids: Catalysts like bis(perfluoroalkanesulfonyl)imides have demonstrated high activity for dehydration reactions at relatively low temperatures, proving effective in producing polyesters from dicarboxylic acids and diols, a related process. nih.gov
| Method/Catalyst System | Precursor | Mechanism Type | Key Advantages |
|---|---|---|---|
| Acetic Anhydride | 3,5-Dimethoxyphthalic Acid | Dehydration/Solvent | Direct, high-yield method documented for the target compound. google.com |
| Vanadium Pentoxide (V₂O₅) | o-Xylene / Naphthalene | Heterogeneous Catalytic Oxidation | Established industrial process for unsubstituted phthalic anhydride. wikipedia.org |
| TPPO / (COCl)₂ | Dicarboxylic Acids | Activating Agent | Mild conditions, high efficiency, and short reaction times. acs.orgnih.gov |
| Niobic Acid (Nb₂O₅·nH₂O) | Dicarboxylic Acids | Heterogeneous Lewis Acid Catalysis | Reusable catalyst, environmentally friendly process. rsc.org |
Solvent System Engineering and Medium Effects
The choice of solvent is critical as it can influence reaction rates, selectivity, and product purification.
In the synthesis of this compound using acetic anhydride, the latter also serves as the solvent. google.com For purification, a subsequent recrystallization step using a non-polar solvent mixture of benzene (B151609) and sherwood oil (petroleum ether) is employed to obtain the pure product. google.com
For other anhydride synthesis methods, solvent choice is a key parameter for optimization:
In the TPPO-mediated synthesis of cyclic anhydrides, acetonitrile (B52724) (CH₃CN) was identified as the optimal solvent, providing higher yields compared to other organic solvents. nih.gov
In processes where water is a byproduct, a common industrial technique is azeotropic distillation. This involves using a water-immiscible solvent, such as xylene , which forms an azeotrope with water, allowing for its continuous removal and driving the reaction toward completion. google.com
Studies on acid-catalyzed dehydration reactions in mixed-solvent systems (e.g., water with polar aprotic cosolvents like DMSO or γ-valerolactone) show that the solvent environment directly impacts reaction kinetics and selectivity by stabilizing or destabilizing transition states. acs.org Although these studies focus on diols, the principle of solvent-mediated stabilization applies to dicarboxylic acid dehydration as well.
| Synthesis Method | Solvent System | Role of Solvent | Reference |
|---|---|---|---|
| Dehydration with Acetic Anhydride | Acetic Anhydride | Reactant and Medium | google.com |
| Purification Step | Benzene / Petroleum Ether | Recrystallization | google.com |
| TPPO / (COCl)₂ System | Acetonitrile (CH₃CN) | Optimal Reaction Medium | nih.gov |
| Azeotropic Dehydration | Xylene | Water Removal (Entraining Agent) | google.com |
Temperature, Pressure, and Reaction Time Control
Precise control of temperature, pressure, and reaction duration is essential for maximizing yield and minimizing by-product formation.
For the specific synthesis of this compound from its diacid with acetic anhydride, the reaction is conducted at reflux for 2 hours . google.com The boiling point of acetic anhydride is approximately 140°C, which defines the reaction temperature under atmospheric pressure.
Alternative methods operate under different conditions, showcasing a range of possibilities for optimization:
The synthesis using TPPO/(COCl)₂ is effective at room temperature (e.g., 30°C) , with reaction times between 1 and 5 hours . nih.gov This represents a significantly milder and potentially more energy-efficient process.
In contrast, the industrial gas-phase oxidation to produce standard phthalic anhydride requires very high temperatures, with the salt bath used to control the reactor temperature typically held between 300°C and 410°C . google.com
Dehydration using strong Brønsted acid catalysts can proceed at lower temperatures (<100°C) but often requires reduced pressure to facilitate the removal of water. nih.gov
| Method | Temperature | Pressure | Time | Reference |
|---|---|---|---|---|
| This compound Synthesis | Reflux (~140°C) | Atmospheric | 2 hours | google.com |
| TPPO / (COCl)₂ System | ~30°C | Atmospheric | 1-5 hours | nih.gov |
| Industrial Phthalic Anhydride Production | 300-410°C | Atmospheric | Continuous | google.com |
| Brønsted Acid Catalysis | <100°C | Reduced | Not Specified | nih.gov |
Stoichiometric Control and Reactant Ratios for Yield Maximization
The molar ratio of reactants is a critical factor in driving the reaction to completion and achieving high yields. In the documented synthesis of this compound, a significant excess of the dehydrating agent is used. The procedure specifies reacting 9 grams (0.038 mol) of 3,5-dimethoxyphthalic acid with 36 grams (0.353 mol) of acetic anhydride . google.com This corresponds to a molar ratio of approximately 1:9.3 (diacid to acetic anhydride). This large excess ensures that the reaction equilibrium is strongly shifted towards the product side, leading to an excellent reported yield of 91.2% . google.com
In catalyzed systems, the ratios are different. For the TPPO/(COCl)₂ method, the stoichiometry is based on the catalyst system relative to the substrate. An optimized protocol uses 1 equivalent of the dicarboxylic acid with 1 equivalent of TPPO, 1.3 equivalents of (COCl)₂, and 1 equivalent of a base (triethylamine) to neutralize the generated acid. nih.gov This precise control allows for high efficiency without requiring a large excess of a dehydrating agent, achieving yields up to 94% for cyclic anhydrides like succinic anhydride. nih.gov
Scalability and Industrial Production Considerations
Scaling the production of a specialty chemical like this compound from a laboratory procedure to an industrial process involves significant challenges. The documented synthesis is a batch process suitable for lab-scale quantities. google.com Industrial production would necessitate a transition to a more efficient, and likely continuous or semi-continuous, process.
Key considerations for scalability include:
Reaction Technology: While the lab synthesis uses a simple reflux setup, industrial production might employ stirred-tank reactors for batch processes or explore continuous systems if demand is high. For dehydration reactions, packed-bed reactors with a solid acid catalyst or reactive distillation columns that simultaneously form and separate the product and water could be considered.
Heat Management: The dehydration of dicarboxylic acids is an endothermic process requiring energy input. In contrast, if an oxidation route similar to that for standard phthalic anhydride were ever developed, managing the highly exothermic reaction would be a primary safety and design challenge, requiring specialized reactors like multi-tubular fixed-bed reactors with molten salt cooling. google.com
Catalyst and Reagent Cost/Recycling: The use of a large stoichiometric excess of acetic anhydride is viable in the lab but becomes a significant cost and waste factor at scale. google.com An industrial process would require an efficient system to recover and recycle the excess acetic anhydride. Catalytic routes, especially using reusable heterogeneous catalysts like niobic acid, are more attractive for large-scale green production. rsc.org
Purification: The lab-scale purification involves filtration and recrystallization. google.com Industrially, this would be replaced by more scalable techniques. For standard phthalic anhydride, which is a solid at room temperature, a unique system of switch condensers is used to desublimate the product from the gas stream. google.com For a substituted derivative like the 3,5-dimethoxy compound, purification would likely involve melt crystallization or vacuum distillation, depending on its thermal stability and physical properties.
Market and Applications: The industrial viability of this compound depends on its applications. Substituted anhydrides like trimellitic anhydride are used to produce high-performance materials such as heat-resistant plasticizers (TOTM), powder coating resins, and polyimide insulating films. openpr.com The potential use of this compound as an intermediate for pharmaceuticals or specialty polymers would dictate the required production scale and purity standards. google.com
Selection of Raw Materials and Feedstock Pre-treatment
The primary route for the synthesis of this compound involves the dehydration of 3,5-dimethoxyphthalic acid. This transformation is typically accomplished using a dehydrating agent, with acetic anhydride being a commonly employed reagent. echemi.com The selection of high-purity starting materials is paramount to ensure a high yield and purity of the final product.
Raw Materials:
| Compound Name | Role in Synthesis |
| 3,5-Dimethoxyphthalic acid | Precursor |
| Acetic anhydride | Dehydrating agent |
Feedstock Pre-treatment:
Prior to their use in the synthesis, the raw materials may undergo pre-treatment to remove impurities that could interfere with the reaction or contaminate the final product.
3,5-Dimethoxyphthalic Acid: Depending on its source and purity, this starting material may be subjected to recrystallization to remove any occluded impurities. The choice of solvent for recrystallization is critical and is selected based on the solubility profile of the acid and the impurities.
Acetic Anhydride: Commercial grade acetic anhydride can contain impurities such as acetic acid. atamanchemicals.com Purification can be achieved through fractional distillation. atamanchemicals.comgoogle.com For laboratory-scale preparations, drying over agents like sodium wire or phosphorus pentoxide followed by distillation can be employed to ensure the reagent is anhydrous and free from acidic impurities. lookchem.com
Reactor Design and Process Flow Optimization
The synthesis of this compound is typically carried out in a batch reactor. The choice of reactor design is influenced by the scale of production, with stirred-tank reactors being common in fine chemical synthesis due to their versatility and ability to ensure homogenous reaction conditions. chemicalprocessing.comusp.brsathyabama.ac.in
Reactor Design Considerations:
Material of Construction: The reactor must be constructed from materials that are inert to the reactants and products. Glass-lined or stainless steel reactors are often preferred to prevent corrosion and contamination. usp.br
Agitation: Effective mixing is crucial to ensure uniform temperature distribution and contact between the reactants. The design of the agitator and the stirring speed are important parameters to control. numberanalytics.com
Temperature Control: The reaction is typically conducted under reflux conditions, requiring a heating system (e.g., an oil bath or heating mantle) and a condenser to return the volatilized acetic anhydride to the reaction mixture. echemi.comchemicalprocessing.com Precise temperature control is essential to drive the reaction to completion while minimizing the formation of by-products.
Process Flow and Optimization:
Process optimization focuses on several key parameters to maximize yield and purity while ensuring operational efficiency:
Reactant Ratio: The molar ratio of acetic anhydride to 3,5-dimethoxyphthalic acid is optimized to ensure complete dehydration of the acid. An excess of acetic anhydride is generally used to drive the equilibrium towards the product side.
Reaction Time: The duration of the reflux is monitored to determine the point of reaction completion, avoiding prolonged heating that could lead to side reactions or product degradation.
Downstream Processing and Purification Protocols
Following the completion of the reaction, a series of downstream processing steps are employed to isolate and purify the this compound.
Initial Product Isolation:
Upon cooling the reaction mixture, the product may crystallize out of the solution. echemi.com The initial solid product can be collected by suction filtration. echemi.com The filtrate, containing excess acetic anhydride and any soluble impurities, is then processed separately.
Purification Techniques:
Multiple purification protocols can be employed to achieve the desired product purity.
Crystallization: This is a primary method for purifying the crude this compound. The selection of an appropriate solvent system is critical. A common method involves recrystallization from a mixture of benzene and petroleum ether (sherwood oil). echemi.com The ideal recrystallization solvent is one in which the anhydride is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities remain soluble at lower temperatures. mt.com
Distillation: The excess acetic anhydride from the filtrate can be removed by distillation, often under reduced pressure. echemi.com This allows for the recovery and potential recycling of the unreacted acetic anhydride. For the final product, vacuum distillation can be a viable purification method to separate it from non-volatile impurities. google.com
Washing: The filtered crystals are typically washed with a suitable solvent, such as petroleum ether, to remove any residual mother liquor and surface impurities. chemspider.com
Table of Purification Steps:
| Step | Description | Purpose |
| 1. Cooling & Filtration | The reaction mixture is cooled to induce crystallization of the product, which is then separated by suction filtration. echemi.com | Initial isolation of the crude product from the reaction mixture. |
| 2. Distillation of Filtrate | The excess acetic anhydride in the filtrate is removed by distillation under reduced pressure. echemi.com | Recovery of unreacted acetic anhydride and concentration of the remaining product. |
| 3. Recrystallization | The crude product is dissolved in a hot solvent system (e.g., benzene and petroleum ether) and allowed to cool slowly to form pure crystals. echemi.com | Removal of soluble impurities and to obtain a highly purified crystalline product. |
| 4. Washing | The purified crystals are washed with a non-polar solvent like petroleum ether. chemspider.com | To remove any remaining mother liquor and surface impurities. |
| 5. Drying | The final product is dried to remove any residual solvent. | To obtain the final, pure, and dry this compound. |
The purity of the final product can be assessed using various analytical techniques, including melting point determination and spectroscopic methods.
Chemical Reactivity and Fundamental Reaction Mechanisms of 3,5 Dimethoxyphthalic Anhydride
Core Reactivity of Cyclic Anhydride (B1165640) Functional Groups
The fundamental reactivity of 3,5-dimethoxyphthalic anhydride is centered on the inherent properties of the cyclic anhydride moiety. This functional group is characterized by two carbonyl groups linked by an oxygen atom, creating a strained five-membered ring that is susceptible to nucleophilic attack.
The principal reaction pathway for cyclic anhydrides is nucleophilic acyl substitution. In this mechanism, a nucleophile attacks one of the electrophilic carbonyl carbons. This leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the cleavage of the carbon-oxygen bond within the anhydride ring, as the carboxylate group is an excellent leaving group. This process effectively opens the anhydride ring. The two carbonyl groups of the anhydride are electron-deficient and thus readily targeted by a wide range of nucleophiles.
Ring-opening is a characteristic reaction of cyclic anhydrides. When this compound is treated with water, a hydrolysis reaction occurs. The water molecule acts as a nucleophile, attacking a carbonyl group and leading to the opening of the anhydride ring to form the corresponding dicarboxylic acid, 3,5-dimethoxyphthalic acid. scielo.br This reaction is typically facile and represents a fundamental transformation of the anhydride. scielo.br
Reactions Involving the Anhydride Moiety
The electrophilic nature of the anhydride's carbonyl carbons allows for a variety of synthetic transformations through reactions with different nucleophiles.
When this compound reacts with an alcohol, it undergoes a ring-opening acyl substitution to produce a monoester derivative. The alcohol's oxygen atom attacks one of the carbonyl carbons, leading to the formation of a compound that contains both an ester group and a carboxylic acid group. This reaction is a common method for producing phthalate (B1215562) half-esters, which can be valuable intermediates in more complex syntheses. epdf.pub For instance, the esterification of related anhydrides is a key step in the synthesis of various natural products. epdf.pub
The reaction of this compound with primary or secondary amines initially yields a phthalamic acid (a monoamide-monocarboxylic acid) via a ring-opening nucleophilic acyl substitution. scielo.br The amine's nitrogen atom attacks a carbonyl carbon, breaking the anhydride ring. scielo.brresearchgate.net If a primary amine is used, the resulting phthalamic acid can be subsequently dehydrated, often by heating, to induce an intramolecular cyclization. This second step eliminates a molecule of water and forms a stable five-membered phthalimide (B116566) ring. epdf.pub
Table 1: Reaction of this compound with Amines
| Reactant | Initial Product | Final Product (with heating) |
| Primary Amine (R-NH₂) | Phthalamic Acid | N-substituted Phthalimide |
| Secondary Amine (R₂NH) | Phthalamic Acid | No reaction (Imide formation not possible) |
This compound reacts with potent carbon-based nucleophiles, leading to the formation of new carbon-carbon bonds.
Grignard Reagents : The reaction with Grignard reagents (R-MgX) results in the nucleophilic attack on one of the carbonyl groups. For example, the reaction of this compound with the Grignard reagent derived from 1-bromoheptane (B155011) yields a mixture of two isomeric hydroxy lactones. scielo.brresearchgate.net The attack occurs at one of the two non-equivalent carbonyl carbons. The attack on the carbonyl adjacent to the methoxy (B1213986) group is sterically hindered, which can lead to a degree of regioselectivity in the products formed. scielo.br
Table 2: Products of Grignard Reaction with this compound scielo.br
| Grignard Reagent | Product | Yield |
| 1-Heptylmagnesium Bromide | 3-heptyl-3-hydroxy-5,7-dimethoxy-2-benzofuran-1(3H)-one | 20% |
| 1-Heptylmagnesium Bromide | 3-heptyl-3-hydroxy-4,6-dimethoxy-2-benzofuran-1(3H)-one | 17% |
Active Methylene Compounds / Friedel-Crafts Type Reactions : The anhydride can act as an acylating agent in Friedel-Crafts reactions with activated aromatic compounds, which function as carbon nucleophiles. For instance, the condensation of this compound with m-cresol (B1676322) or m-methoxytoluene in the presence of a Lewis acid or in a high-temperature melt leads to the formation of substituted benzoylbenzoic acids. vdoc.pubresearchgate.net These intermediates can then be cyclized to form anthraquinone (B42736) derivatives. vdoc.pubresearchgate.net
Reactivity of the Aromatic Ring and Methoxy Substituents
The reactivity of the aromatic core of this compound is a balance between the activating, ortho-, para-directing nature of the two methoxy groups and the deactivating, meta-directing influence of the anhydride ring.
Electrophilic aromatic substitution (EAS) on this compound is a complex process due to the competing directing effects of the substituents. The two methoxy groups are strong activating groups that direct incoming electrophiles to the positions ortho and para to themselves. mdpi.comadichemistry.commasterorganicchemistry.com In this specific molecule, the positions ortho to the methoxy groups are C4 and C6, and the position para to one methoxy group and ortho to the other is C2.
Conversely, the phthalic anhydride group is a deactivating group, withdrawing electron density from the aromatic ring and directing incoming electrophiles to the meta position. libretexts.org However, the strong activating effect of the two methoxy groups is generally expected to dominate the directing effects. masterorganicchemistry.com
Therefore, electrophilic attack is most likely to occur at the C2, C4, and C6 positions. The C4 and C6 positions are electronically activated by both methoxy groups through resonance. The C2 position is also highly activated. However, the C2 position is sterically hindered by the two adjacent methoxy groups, which may reduce its reactivity towards bulky electrophiles. researchgate.net
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Position | Electronic Effect of Methoxy Groups | Steric Hindrance | Predicted Reactivity |
| C2 | Highly Activated | High | Favorable for small electrophiles |
| C4 | Activated | Low | Highly Favorable |
| C6 | Activated | Low | Highly Favorable |
The electron-rich aromatic ring of this compound is susceptible to oxidation. Treatment with strong oxidizing agents can lead to the formation of dicarboxylic acids. For instance, oxidation of the related 3,5-dimethoxyphthalic acid with potassium permanganate (B83412) yields the corresponding dicarboxylic acid, suggesting that the anhydride would react similarly under harsh oxidative conditions. youtube.com
The synthesis of quinone derivatives from dimethoxyaromatic compounds is a known transformation. Reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN) or cobalt(III) fluoride (B91410) are effective for the oxidative demethylation of hydroquinone (B1673460) dimethyl ethers to the corresponding quinones. youtube.comlumenlearning.com While direct oxidation of this compound to a quinone is not explicitly documented in readily available literature, it is plausible that under controlled oxidative conditions, a quinone derivative could be formed. The likely product would be a methoxy-substituted benzoquinone, arising from oxidation and demethylation of the aromatic ring.
The reduction of this compound can proceed at either the anhydride functionality or the aromatic ring, depending on the reducing agent and reaction conditions.
Mild reducing agents like sodium borohydride (B1222165) are known to selectively reduce one of the carbonyl groups of the anhydride to a hydroxyl group, leading to the formation of a phthalide (B148349) (a lactone). stackexchange.com In the case of unsymmetrically substituted phthalic anhydrides, the regioselectivity of this reduction is influenced by both electronic and steric factors.
More potent reducing agents, such as lithium aluminum hydride (LiAlH4), can reduce both carbonyl groups of the anhydride, as well as the carboxylic acid groups that would be formed upon ring opening, to yield the corresponding diol. youtube.com
Reduction of the aromatic ring to a saturated system is also a potential transformation. A patent mentions the existence of "3,5-dimethoxy-Tetra hydro Phthalic anhydride," which suggests that the aromatic ring can be hydrogenated. youtube.com This could likely be achieved through catalytic hydrogenation using catalysts like rhodium or ruthenium under forcing conditions, or through a Birch reduction. mdpi.comadichemistry.comrsc.orgmasterorganicchemistry.comwikipedia.org The Birch reduction of aromatic compounds with electron-donating groups like methoxy groups typically yields a 1,4-cyclohexadiene (B1204751) derivative. adichemistry.commasterorganicchemistry.comwikipedia.orglibretexts.org The exact structure of the resulting saturated or partially saturated ring system would depend on the specific method and conditions employed.
Table 2: Potential Reduction Products of this compound
| Reducing Agent | Potential Product(s) |
| Sodium Borohydride | 3,5-Dimethoxyphthalide |
| Lithium Aluminum Hydride | 1,2-Bis(hydroxymethyl)-3,5-dimethoxybenzene |
| H₂/Catalyst (e.g., Rh, Ru) | 3,5-Dimethoxytetrahydrophthalic anhydride |
| Na/Li in NH₃ (Birch Reduction) | Dihydro- or tetrahydro-dimethoxyphthalic anhydride derivatives |
Structure-Reactivity Relationships Governed by Dimethoxy Substitution
The presence of two methoxy groups at the C3 and C5 positions significantly governs the structure-reactivity relationships of this compound. These electron-donating groups enhance the nucleophilicity of the aromatic ring, making it more susceptible to electrophilic attack and oxidation compared to unsubstituted phthalic anhydride. libretexts.org
The symmetrical placement of the methoxy groups leads to a specific pattern of activation on the aromatic ring, primarily at the C2, C4, and C6 positions. This predictable regioselectivity is a key feature of its chemistry. However, the steric bulk of the methoxy groups, particularly their influence on the C2 position, can modulate this reactivity, favoring attack at the less hindered C4 and C6 sites. researchgate.net
Derivatization Strategies and Research Applications of 3,5 Dimethoxyphthalic Anhydride
Synthesis of Complex Organic Scaffolds and Advanced Intermediates
The unique structural characteristics of 3,5-dimethoxyphthalic anhydride (B1165640) make it a valuable starting material for the construction of intricate molecular frameworks. Its utility spans the synthesis of polycyclic aromatic compounds, various heterocyclic systems, and analogues of naturally occurring lipids.
Construction of Anthraquinone (B42736) Derivatives
Anthraquinones are a significant class of compounds with applications as dyes and pigments, and many possess biological activity. britannica.com The synthesis of anthraquinone derivatives often involves the Friedel-Crafts acylation of an aromatic compound with a phthalic anhydride derivative, followed by cyclization. britannica.comnih.govgoogle.com 3,5-Dimethoxyphthalic anhydride can be utilized in this two-step process to introduce a specific substitution pattern onto the anthraquinone core. researchgate.netrsc.org
The initial step involves the reaction of this compound with a substituted benzene (B151609) in the presence of a Lewis acid catalyst, such as aluminum trichloride, to form a substituted benzoylbenzoic acid. nih.govgoogle.com Subsequent treatment of this intermediate with a strong acid, like sulfuric acid, induces an intramolecular cyclization to yield the corresponding anthraquinone derivative. nih.gov The presence and positioning of the methoxy (B1213986) groups on the phthalic anhydride ring influence the regioselectivity of the initial acylation and the properties of the final anthraquinone product. The synthesis of emodin (B1671224) anthraquinone derivatives, for example, has been achieved using this compound. researchgate.net
A study on the Friedel-Crafts reaction between 3,4-dimethoxyphthalic anhydride and o-cresol (B1677501) highlighted the potential for the formation of multiple benzoylbenzoic acid isomers, which upon cyclization and methylation, yielded a mixture of trimethoxymethylanthraquinones. rsc.org This underscores the importance of the substitution pattern on the phthalic anhydride in directing the outcome of the reaction. While direct studies on this compound with a wide range of substituted benzenes are not extensively detailed in the provided results, the general principles of Friedel-Crafts acylation with phthalic anhydrides suggest its utility in creating specifically substituted anthraquinones. nih.govresearchgate.netepa.gov
Table 1: Examples of Anthraquinone Synthesis using Phthalic Anhydride Derivatives
| Phthalic Anhydride Derivative | Reactant | Catalyst | Product | Reference |
| Phthalic anhydride | Isopropyl-substituted benzenes | Aluminum trichloride, Sulfuric acid | Isopropyl-substituted anthraquinones | nih.gov |
| 3,4-Dimethoxyphthalic anhydride | o-Cresol | Not specified | Mixture of trimethoxy-methylanthraquinones | rsc.org |
| Phthalic anhydride | Substituted benzenes | Alum (KAl(SO₄)₂·12H₂O) | Substituted anthraquinones | researchgate.net |
| Phthalic anhydride | Benzene | Hydrofluoric acid, Boron trifluoride | o-Benzoyl benzoic acid (precursor to anthraquinone) | google.comgoogle.com |
Synthesis of Diverse Heterocyclic Compounds (e.g., Oxazepine Derivatives)
This compound serves as a valuable precursor for the synthesis of various heterocyclic compounds, including seven-membered rings like oxazepines. The synthesis of 1,3-oxazepine derivatives can be achieved through the reaction of Schiff bases with cyclic anhydrides, such as phthalic anhydride. pnrjournal.comjmchemsci.comorientjchem.orgechemcom.com This reaction proceeds via a [5+2] cycloaddition, where the five-atom component is derived from the Schiff base and the two-atom component from the anhydride, leading to the formation of a seven-membered ring. orientjchem.org
The general procedure involves refluxing a mixture of a Schiff base and the anhydride in a suitable solvent like dry benzene or tetrahydrofuran. pnrjournal.comjmchemsci.com The reaction of Schiff bases with phthalic anhydride specifically yields 1,3-oxazepine-4,7-dione derivatives. pnrjournal.com While the provided abstracts primarily mention phthalic anhydride itself, the same principle applies to its substituted derivatives like this compound, which would lead to the corresponding substituted oxazepine derivatives. The methoxy groups would be retained on the benzene ring portion of the resulting oxazepine.
The synthesis of other heterocyclic systems can also be envisioned starting from this compound. For instance, reaction with hydrazines can lead to the formation of phthalazinone derivatives, and reactions with various dinucleophiles can open pathways to a wide array of fused and unfused heterocyclic structures. researchgate.net
Table 2: Synthesis of 1,3-Oxazepine Derivatives from Phthalic Anhydrides
| Anhydride | Reactant | Solvent | Product Class | Reference |
| Phthalic anhydride | Schiff bases | Dry Benzene | 1,3-Oxazepine-4,7-diones | pnrjournal.com |
| Phthalic anhydride | Schiff bases derived from 4-amino antipyrine | Tetrahydrofuran | 1,3-Oxazepine derivatives | jmchemsci.com |
| Maleic anhydride, Phthalic anhydride, Succinic anhydride | Schiff bases or hydrazones | Toluene, Ethanol | 1,3-Oxazepine-4,7-diones | orientjchem.orgechemcom.com |
Applications in Polymer Science and Materials Engineering
The difunctional nature of this compound, owing to its anhydride group, makes it a suitable monomer for the synthesis of condensation polymers. These polymers can exhibit a range of desirable properties, influenced by the rigid aromatic core and the presence of the methoxy substituents.
Role as a Monomer in Condensation Polymerization
This compound can act as a monomer in condensation polymerization reactions to produce polyesters and polyimides. libretexts.orgnih.govyoutube.comsavemyexams.comresearchgate.netyoutube.comchemguide.uk In these reactions, the anhydride ring opens and reacts with a co-monomer containing two nucleophilic functional groups, such as a diol or a diamine, to form the repeating ester or imide linkages of the polymer chain. savemyexams.comchemguide.uk
The formation of polyesters occurs when this compound is reacted with a diol. The reaction proceeds through the opening of the anhydride ring by the hydroxyl groups of the diol, leading to the formation of ester bonds and the elimination of a small molecule, typically water, if the reaction is driven from the corresponding diacid. libretexts.orgsavemyexams.comyoutube.com The resulting polyester (B1180765) would incorporate the 3,5-dimethoxy-substituted aromatic ring into its backbone. The properties of such polyesters, including their thermal stability and solubility, would be influenced by the structure of the diol co-monomer and the presence of the methoxy groups.
Similarly, polyimides can be synthesized by reacting this compound with a diamine. This is often a two-step process where a soluble poly(amic acid) precursor is first formed, which is then chemically or thermally cyclized to the final, often insoluble and highly stable, polyimide. nih.gov The rigid structure of the phthalic anhydride unit contributes to the high thermal stability and mechanical strength characteristic of aromatic polyimides. researchgate.net The methoxy groups can potentially enhance the solubility and processability of the resulting polyimides compared to their unsubstituted counterparts.
Table 3: Monomers for Condensation Polymers
| Polymer Type | Monomer 1 | Monomer 2 | Resulting Linkage |
| Polyester | Dicarboxylic acid/anhydride (e.g., this compound) | Diol | Ester |
| Polyamide (e.g., Nylon) | Dicarboxylic acid | Diamine | Amide |
| Polyimide | Dianhydride (e.g., this compound) | Diamine | Imide |
Synthesis of Polyesters and Polyimides
The bifunctional nature of this compound, featuring both an anhydride and ether linkages, makes it a valuable monomer for the synthesis of advanced polyesters and polyimides. Its incorporation into polymer backbones can impart unique thermal and mechanical properties.
Polyesters
This compound can be used in the synthesis of polyesters through ring-opening copolymerization (ROCOP) with various epoxides. This method allows for the creation of polyesters with high glass transition temperatures (Tg). For instance, the copolymerization of phthalic anhydride with epoxides like limonene (B3431351) oxide and vinylcyclohexene (B1617736) oxide has yielded polyesters with Tg values exceeding 130°C. mdpi.com The choice of catalyst and cocatalyst system, as well as polymerization time, significantly influences the yield, molar mass, and Tg of the resulting polyester. mdpi.com
The synthesis of polyesters can also be achieved through polycondensation reactions. For example, the reaction of glycerol (B35011) with phthalic acid (derived from the anhydride) produces polyesters. researchgate.netscielo.br The molar ratio of the reactants plays a crucial role in determining the properties of the final polymer. researchgate.netscielo.br While these methods are established for phthalic anhydride, the presence of the methoxy groups in this compound is expected to influence the reactivity and the final properties of the polyesters.
Interfacial polycondensation is another technique used for synthesizing wholly aromatic polyesters from various aromatic diacid chlorides and diols. derpharmachemica.com This method could be adapted for this compound-derived diacids to produce polyesters with specific characteristics.
Polyimides
Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. The synthesis of polyimides often involves a two-step process where a dianhydride reacts with a diamine to form a poly(amic acid) precursor, which is then cyclized to the final polyimide. vt.edu this compound can serve as the dianhydride monomer in this process.
The introduction of bulky or flexible groups into the polyimide backbone is a common strategy to enhance their solubility and processability without compromising their desirable properties. e3s-conferences.org The methoxy groups on the this compound ring can contribute to modifying the polymer's solubility and processing characteristics. The reactivity of the dianhydride is a key factor in the polymerization, and it is influenced by the electrophilicity of its carbonyl groups. vt.edu
Alternative synthetic routes for polyimides include the reaction of dianhydrides with diisocyanates and the Diels-Alder reaction. core.ac.uk Furthermore, the synthesis of poly(ester-imide)s, which combine the properties of both polyesters and polyimides, has been reported. These are often prepared from dicarboxylic acids containing preformed imide rings and various bisphenols. researchgate.net
Integration into Polyurethane Formulations
The general composition for such urethane (B1682113) formulations typically includes an isocyanate component, a urethane catalyst, and a high aromatic, low acid number phthalate (B1215562) polyester polyol blend. google.com The polyester polyol component, which would incorporate the this compound moiety, plays a critical role in determining the final properties of the urethane product.
Influence on Polymer Properties (e.g., Glass Transition Temperature, Mechanical Strength)
The incorporation of this compound into polymer structures is expected to have a significant impact on their thermal and mechanical properties.
Glass Transition Temperature (Tg)
The glass transition temperature is a critical property of amorphous and semi-crystalline polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. The introduction of rigid aromatic structures, such as the phthalic anhydride ring system, generally leads to an increase in the Tg of polymers.
Polyesters: In the ring-opening copolymerization of phthalic anhydride with epoxides, high glass transition temperatures, in some cases exceeding 130°C, have been achieved. mdpi.com The rigidity of the phthalic anhydride unit restricts the segmental motion of the polymer chains, thus elevating the Tg. The presence of methoxy groups in this compound could further influence the Tg by affecting chain packing and intermolecular interactions.
Polyimides: Aromatic polyimides are renowned for their high Tg values. The structure of the dianhydride and the diamine monomers directly dictates the final Tg of the polyimide. researchgate.net
General Influence: Studies on other polymer systems have shown a direct correlation between the Tg of the polymer and the resulting mechanical properties of composites made with them. For example, the Tg of acrylic polymers has been shown to affect the unconfined compressive strength and shear strength of soil-polymer composites. researchgate.net
Mechanical Strength
The mechanical strength of a polymer, encompassing properties like tensile strength, flexural strength, and impact resistance, is intrinsically linked to its molecular structure, intermolecular forces, and morphology.
Polyesters: The incorporation of aromatic units like phthalic anhydride into the polyester backbone generally enhances the rigidity and, consequently, the mechanical strength of the material. derpharmachemica.com
Polyimides: The rigid-rod nature of many aromatic polyimide chains contributes to their exceptional mechanical strength and modulus. core.ac.uk
Analytical Derivatization for Enhanced Chromatographic and Spectrometric Detection
Derivatization is a chemical modification technique used to convert an analyte into a product with improved properties for analysis, particularly in chromatography and mass spectrometry. sigmaaldrich.comresearchgate.net This process can enhance volatility, improve thermal stability, and increase the detector response. sigmaaldrich.comjfda-online.com
Protocols for Gas Chromatography Analysis
Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, many compounds, including those with polar functional groups, are not sufficiently volatile for direct GC analysis. researchgate.net Derivatization is often employed to make these compounds amenable to GC. sigmaaldrich.comjfda-online.com
For compounds containing active hydrogens, such as those that could be synthesized from this compound, trimethylsilylation is a common derivatization technique. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups, thereby increasing volatility and improving peak shape. sigmaaldrich.com
The optimization of derivatization reactions is crucial and often involves adjusting parameters like temperature and reaction time to ensure complete conversion to the derivative. sigmaaldrich.com For instance, the derivatization of some estrogenic compounds with BSTFA requires heating at 75°C for 45 minutes to achieve complete silylation. sigmaaldrich.com
In the context of analyzing phthalate metabolites, which are structurally related to this compound, GC methods have been developed that aim to eliminate the derivatization step. However, this can lead to challenges such as thermal degradation of the analytes in the injection port. nih.gov This underscores the importance of derivatization for robust and reliable GC analysis of such compounds.
A general procedure for derivatization prior to GC-MS analysis often involves the following steps:
Drying the sample completely.
Adding a derivatization agent, such as a solution of methoxyamine hydrochloride in pyridine, and heating to protect carbonyl groups.
Adding a second derivatization agent, like N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA), to derivatize hydroxyl and amine groups. researchgate.net
For the analysis of alcohols and acids, derivatizing agents like phthalic acid and acetic anhydride can be used to form esters that are suitable for GC analysis. indiana.edu
Strategies for Mass Spectrometry Signal Enhancement
Mass spectrometry (MS) is a highly sensitive detection technique often coupled with chromatography. Derivatization can be used to enhance the signal in MS by improving the ionization efficiency of the analyte and directing fragmentation pathways to produce characteristic ions. nih.govnih.govresearchgate.net
For liquid chromatography-mass spectrometry (LC-MS), derivatization can significantly improve the quantification power by enhancing the MS/MS detectability of the derivatized metabolites. nih.gov Various reagents are available that can target specific functional groups to introduce a charged or easily ionizable moiety into the analyte molecule. nih.govresearchgate.net This can lead to signal enhancements of several orders of magnitude. nih.govresearchgate.net
Advanced Characterization and Analytical Techniques in 3,5 Dimethoxyphthalic Anhydride Research
Spectroscopic Methods for Structural Elucidation and Conformational Analysis
Spectroscopic techniques are indispensable for elucidating the intricate structural details of 3,5-Dimethoxyphthalic anhydride (B1165640). By probing the interactions of the molecule with electromagnetic radiation, these methods offer a wealth of information, from the connectivity of atoms to the nature of chemical bonds and electronic transitions.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely used to characterize 3,5-Dimethoxyphthalic anhydride.
In the ¹H NMR spectrum, the chemical shifts of the protons provide information about their local electronic environment. For this compound, the aromatic protons and the methoxy (B1213986) group protons will exhibit characteristic signals. The integration of these signals corresponds to the number of protons in each unique environment, while the splitting patterns, or multiplicity, reveal neighboring proton interactions.
¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. This is particularly useful for identifying the carbonyl carbons of the anhydride group and the aromatic carbons, including those bonded to the methoxy groups.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed for more complex structural assignments. COSY spectra reveal correlations between coupled protons, helping to establish the connectivity of the aromatic ring protons. HSQC spectra correlate directly bonded proton and carbon atoms, providing unambiguous assignments for the carbon skeleton.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic CH | Varies | Varies |
| Methoxy (OCH₃) Protons | Varies | - |
| Methoxy (OCH₃) Carbon | - | Varies |
| Carbonyl (C=O) Carbon | - | Varies |
| Aromatic C-O | - | Varies |
Note: Actual chemical shifts can vary depending on the solvent and experimental conditions.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are vibrational techniques that provide information about the functional groups present in a molecule. google.com For this compound, these methods are particularly effective at identifying the characteristic vibrations of the anhydride and methoxy groups.
The IR spectrum of this compound will be dominated by strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the carbonyl (C=O) groups within the anhydride ring. spectroscopyonline.com These typically appear at high wavenumbers. spectroscopyonline.com Additionally, C-O-C stretching vibrations from the anhydride and ether linkages, as well as aromatic C-H and C=C stretching vibrations, will be present. spectroscopyonline.comresearchgate.net
Raman spectroscopy provides complementary information. While the carbonyl stretches are also observable in the Raman spectrum, other vibrations, such as those of the aromatic ring, can be particularly strong. researchgate.net The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule. researchgate.net
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| Anhydride C=O | Asymmetric Stretch | 1870 - 1845 |
| Anhydride C=O | Symmetric Stretch | 1800 - 1775 |
| Aromatic C=C | Stretch | 1600 - 1450 |
| C-O-C (Anhydride) | Stretch | 1300 - 1000 |
| C-O-C (Ether) | Stretch | 1300 - 1000 |
| Aromatic C-H | Stretch | 3100 - 3000 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV and visible light. The UV-Vis spectrum of this compound is characterized by absorption bands arising from π → π* transitions within the aromatic ring and n → π* transitions associated with the carbonyl groups. uni.edu The positions and intensities of these absorption maxima (λmax) are influenced by the conjugation within the molecule and the presence of the methoxy and anhydride functional groups. uni.edu This technique is valuable for confirming the presence of the aromatic system and can be used for quantitative analysis. uni.edu
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. google.com In MS, the molecule is ionized, and the resulting charged particles are separated based on their mass-to-charge ratio (m/z). The molecular ion peak ([M]+) in the mass spectrum of this compound will confirm its molecular weight of 208.17 g/mol . cookechem.com
Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. libretexts.org Common fragmentation pathways for phthalate-related compounds involve the loss of small molecules like CO, CO₂, and radicals from the side chains. nih.gov For this compound, characteristic fragments would likely arise from the cleavage of the methoxy groups and the anhydride ring. nih.govresearchgate.net Analysis of these fragments helps to confirm the connectivity of the molecule. libretexts.org
Chromatographic Techniques for Purity Assessment and Mixture Separation
Chromatographic methods are essential for assessing the purity of this compound and for separating it from reaction mixtures or impurities.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. For the analysis of this compound, a reversed-phase HPLC method is typically employed. In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol.
The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention time, the time it takes for the compound to elute from the column, is a characteristic property that can be used for identification. A UV detector is commonly used to monitor the eluent, as this compound possesses a chromophore that absorbs UV light. The area under the peak in the chromatogram is proportional to the concentration of the compound, allowing for quantitative purity assessment.
Gas Chromatography (GC)
Gas Chromatography is a cornerstone technique for separating and analyzing volatile and semi-volatile compounds. In the context of this compound, GC would be employed to determine its purity, identify potential impurities, and quantify its presence in a mixture. The analysis involves injecting a vaporized sample into a carrier gas stream, which then flows through a column containing a stationary phase. The separation is achieved based on the differential partitioning of compounds between the mobile gas phase and the stationary phase.
A typical GC method for a phthalic anhydride derivative would be conducted using a high-resolution capillary column, such as a DB-5MS, which consists of a (5% diphenyl)-95% dimethyl siloxane phase. nih.gov The instrument parameters would be meticulously optimized to achieve a good separation and peak shape. While specific, validated methods for this compound are not published, a hypothetical set of parameters, based on general phthalate (B1215562) analysis, can be proposed. nih.govoregonstate.edu
Hypothetical GC-MS Parameters:
| Parameter | Value |
| Column | DB-5MS, 30 m x 0.25 mm I.D., 0.25 µm film thickness |
| Carrier Gas | Helium, 1 mL/min constant flow |
| Injector Temperature | 280 - 300 °C |
| Injection Mode | Split |
| Oven Program | Initial 150°C, hold for 2 min, ramp at 15°C/min to 300°C, hold for 10 min |
| Detector | Mass Spectrometer (MS) |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
This table represents a theoretical set of conditions and is not based on published experimental data for this compound.
The output, a chromatogram, would ideally show a single, sharp peak corresponding to this compound at a specific retention time, confirming its purity. Coupling the GC with a Mass Spectrometer (GC-MS) would provide further confirmation by yielding a mass spectrum corresponding to the compound's molecular weight and fragmentation pattern. researchgate.net
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides definitive proof of a compound's chemical structure by mapping the electron density of a single crystal. The analysis reveals exact bond lengths, bond angles, and the conformation of the molecule, offering insights into its steric and electronic properties.
For this compound, a successful crystallographic analysis would yield a detailed structural model and a set of crystallographic parameters. These parameters define the size and shape of the unit cell—the smallest repeating unit of the crystal lattice—and the symmetry of the crystal structure. Despite its power, no published reports containing the crystal structure or crystallographic data for this compound could be located through a comprehensive search of scientific databases. Therefore, a table of its crystallographic data cannot be provided.
Theoretical and Computational Studies of 3,5 Dimethoxyphthalic Anhydride
Quantum Chemical Investigations and Electronic Structure Calculations
Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic structure and related properties of molecules.
DFT calculations are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost. For 3,5-Dimethoxyphthalic anhydride (B1165640), DFT studies would typically be employed to determine a variety of molecular properties. These calculations involve selecting a suitable functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation in an approximate manner.
Key molecular properties that would be investigated include the optimized molecular geometry, which provides the most stable arrangement of atoms in terms of bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to calculate electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, offering insights into the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The molecular electrostatic potential (MEP) surface would also be calculated to visualize the charge distribution and identify electrophilic and nucleophilic sites, which is crucial for predicting how the molecule will interact with other reagents.
| Property | Predicted Value/Description |
|---|---|
| Optimized Geometry | Planar five-membered anhydride ring fused to a substituted benzene (B151609) ring. Methyoxy groups may exhibit slight out-of-plane torsion. |
| HOMO Energy | Localized primarily on the electron-rich aromatic ring and methoxy (B1213986) groups. |
| LUMO Energy | Concentrated on the electron-deficient carbonyl groups of the anhydride moiety. |
| HOMO-LUMO Gap | A moderate energy gap is expected, indicating reasonable stability. |
| Molecular Electrostatic Potential (MEP) | Negative potential (red/yellow) around the carbonyl oxygens; positive potential (blue) around the hydrogen atoms. |
Theoretical calculations are invaluable for interpreting and predicting experimental spectra. DFT can be used to compute the vibrational frequencies of this compound, which correspond to the peaks observed in its infrared (IR) and Raman spectra. The calculated vibrational modes can be animated to visualize the specific atomic motions associated with each frequency. This analysis is crucial for assigning experimental spectral bands to specific functional groups, such as the characteristic symmetric and asymmetric stretches of the C=O bonds in the anhydride group, the C-O-C stretches of the methoxy groups, and the various vibrations of the aromatic ring.
Similarly, theoretical methods can predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of the molecule. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, the chemical shifts can be estimated and compared with experimental data, aiding in the structural elucidation and confirmation.
| Spectroscopic Technique | Predicted Key Features |
|---|---|
| FT-IR Spectroscopy | Strong C=O stretching bands (symmetric and asymmetric) characteristic of an anhydride (~1750-1850 cm⁻¹). C-O-C stretching bands for the methoxy groups (~1000-1300 cm⁻¹). Aromatic C-H and C=C stretching bands. |
| ¹H NMR Spectroscopy | Distinct signals for the aromatic protons and the methoxy group protons. The chemical shifts would be influenced by the electron-donating nature of the methoxy groups and the electron-withdrawing anhydride ring. |
| ¹³C NMR Spectroscopy | Resonances for the carbonyl carbons, aromatic carbons (with variations due to methoxy substitution), and the methoxy carbons. |
This compound is a key starting material in the synthesis of various more complex molecules, often via reactions such as Friedel-Crafts acylation. Computational chemistry can provide a detailed understanding of the mechanisms of these reactions. By mapping the potential energy surface, researchers can identify the minimum energy pathways from reactants to products.
A crucial aspect of this is the location and characterization of transition states, which are the energy maxima along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. DFT calculations can be used to optimize the geometry of transition states and calculate their vibrational frequencies to confirm that they represent a true saddle point on the potential energy surface (i.e., having one imaginary frequency). This level of detail allows for a comprehensive understanding of the factors that control the reactivity and selectivity of this compound in chemical transformations.
Molecular Modeling and Simulation Approaches
Beyond the electronic structure of a single molecule, molecular modeling and simulation techniques can be used to explore the conformational flexibility and condensed-phase behavior of this compound.
While the core ring structure of this compound is relatively rigid, the methoxy groups can rotate around the C-O bonds. Conformational analysis involves systematically exploring the different possible spatial arrangements (conformers) of these groups and calculating their relative energies. This is often done by performing a potential energy surface scan, where the dihedral angles of the methoxy groups are systematically varied and the energy of the molecule is calculated at each step.
The results of this analysis can be visualized as an energy landscape, which shows the low-energy conformers as valleys and the energy barriers to rotation as hills. This information is important for understanding the molecule's flexibility and the populations of different conformers at a given temperature.
In the solid state, molecules of this compound will arrange themselves in a specific crystal lattice. The nature of this packing is governed by a delicate balance of intermolecular interactions, such as van der Waals forces, dipole-dipole interactions, and potentially weak C-H···O hydrogen bonds.
Computational methods can be used to predict the most stable crystal packing arrangements. Techniques like Hirshfeld surface analysis can be employed to visualize and quantify the intermolecular contacts in the crystal. This analysis provides a fingerprint of the types of interactions that are most important for holding the crystal together. Furthermore, the lattice energy, which is the energy released when the individual molecules come together to form the crystal, can be calculated to assess the stability of the predicted crystal structures. This understanding of intermolecular forces is crucial for predicting and controlling the solid-state properties of the material.
Integration with Advanced Computational Methodologies
The study of this compound is increasingly benefiting from the integration of advanced computational methodologies. These techniques offer powerful tools for predicting molecular properties, understanding reaction dynamics, and accelerating the discovery of new synthetic pathways. By moving beyond static quantum chemical calculations, these methods provide a more dynamic and predictive understanding of the molecule's behavior.
Machine Learning in Chemical Synthesis and Property Prediction
Machine learning (ML) has emerged as a transformative tool in chemistry, with significant potential for the study of this compound. nih.gov ML models, particularly deep learning and graph neural network algorithms, can be trained on large datasets of chemical information to predict a wide range of molecular properties and reaction outcomes. nih.govchemrxiv.org
Property Prediction:
For a molecule like this compound, ML models can predict various physicochemical properties. These models learn from the structural features of a molecule, often represented as molecular descriptors or in formats like SMILES (Simplified Molecular-Input Line-Entry System), to make these predictions. nih.gov The process involves training an algorithm on a known dataset and then using the trained model to predict properties for new or uncharacterized molecules.
Recent advancements in ML have led to the development of powerful tools like Chemprop, a software package that utilizes directed message-passing neural networks (D-MPNNs) for molecular property prediction. chemrxiv.orgnih.gov Such models have demonstrated high accuracy in predicting properties like solubility, lipophilicity, and partition coefficients. nih.govnih.gov While specific models for this compound are not detailed in the literature, the established success of these methods on diverse molecular datasets suggests their applicability. nih.gov
Table 1: Potential Machine Learning Applications for this compound Property Prediction
| Property to Predict | Potential ML Model | Input Representation | Expected Outcome |
| Solubility in various solvents | Graph Neural Network (GNN) | Molecular Graph | Quantitative prediction of solubility (e.g., in g/L) |
| Reaction Yield | Random Forest, D-MPNN | Reactant structures, reagents, conditions | Predicted percentage yield for a given reaction |
| Spectroscopic Properties (e.g., NMR, IR) | Deep Learning Model | Molecular Structure | Simulated spectra for comparison with experimental data |
| Biological Activity | Support Vector Machine (SVM), GNN | Molecular Fingerprints, Descriptors | Prediction of potential biological targets or activity |
Synthesis Prediction:
Machine learning is also being applied to predict the outcomes of chemical reactions, a task more complex than property prediction due to the involvement of multiple interacting molecules. nih.gov For a compound like this compound, ML could be used to:
Retrosynthesis: Predict potential synthetic routes by identifying precursor molecules.
Reaction Condition Optimization: Suggest optimal reaction conditions (e.g., temperature, solvent, catalyst) to maximize the yield of a desired product.
Byproduct Prediction: Identify potential side products in a synthesis involving this compound.
While the reported root-mean-square errors (RMSEs) for reaction predictions are currently higher than for property predictions, the field is rapidly advancing. nih.gov
Quantum Dynamics Simulations of Chemical Processes
Quantum dynamics simulations provide a powerful lens through which to view chemical reactions at the atomic level, capturing the motion of electrons and nuclei over time. arxiv.org Simulating the exact quantum dynamics of a chemical reaction is one of the most significant challenges in computational chemistry. arxiv.org These simulations go beyond the static picture provided by many quantum chemistry methods to model the time evolution of a chemical system.
For reactions involving this compound, quantum dynamics simulations could be employed to:
Elucidate Reaction Mechanisms: By simulating the trajectory of atoms during a reaction, researchers can gain a detailed understanding of the transition states and intermediates involved. This is particularly valuable for complex reactions where multiple pathways may be possible.
Calculate Reaction Rates: Quantum dynamics can be used to compute rate constants for chemical reactions from first principles, providing insights that are complementary to experimental kinetics studies.
Understand Non-Adiabatic Processes: In some chemical reactions, particularly those involving light or electronic excitation, the Born-Oppenheimer approximation (which separates nuclear and electronic motion) breaks down. Quantum dynamics simulations are essential for modeling these non-adiabatic processes, which involve transitions between different electronic states. arxiv.org
Methodologies:
Several theoretical frameworks are used to perform quantum dynamics simulations. The multilayer multiconfiguration time-dependent Hartree (ML-MCTDH) theory is one such powerful method used to study quantum dynamics in complex systems, including electron-transfer reactions in condensed phases. nih.gov This approach can account for environmental effects and anharmonicity, which are crucial for accurate simulations of reactions in solution. nih.gov
Recent breakthroughs include the use of quantum computers to simulate chemical dynamics. arxiv.org Although still in early stages, these methods promise to revolutionize the field by enabling simulations of larger and more complex systems than are possible with classical computers. arxiv.org The development of hardware-efficient encoding schemes is making the quantum simulation of chemical dynamics increasingly feasible. arxiv.org
Application to this compound Reactions:
Consider the hydrolysis of the anhydride ring in this compound. A quantum dynamics simulation could model the approach of a water molecule, the breaking of the C-O-C bond, and the formation of the dicarboxylic acid product. This would provide a level of mechanistic detail unattainable through purely experimental means. Similarly, for its reactions with other nucleophiles, such as amines to form phthalimides, these simulations could map out the entire reaction pathway.
Table 2: Potential Quantum Dynamics Simulation Applications for this compound
| Chemical Process | Simulation Objective | Key Information Gained |
| Hydrolysis | Elucidate the reaction mechanism with water | Detailed transition state structure, role of solvent molecules, energy barriers |
| Aminolysis (reaction with an amine) | Calculate the reaction rate constant | Quantitative prediction of reaction speed, understanding substituent effects |
| Photochemical Reaction | Model excited-state dynamics | Pathways for energy dissipation, identification of photoproducts |
The integration of these advanced computational methods holds the key to a deeper, more predictive understanding of the chemistry of this compound, from its fundamental properties to its reactive behavior.
Future Directions and Emerging Research Avenues for 3,5 Dimethoxyphthalic Anhydride
Development of Novel and Sustainable Synthetic Protocols
The current known synthesis of 3,5-dimethoxyphthalic anhydride (B1165640) involves a multi-step chemical process. google.com A patented method outlines a sequence of reactions to obtain the final product. google.com Research by scientists such as Sun Xiaoli and Du Yang has also focused on the synthesis and characterization of this compound, highlighting its importance as a pharmaceutical intermediate. aminer.cnenergetic-materials.org.cnwanfangdata.com.cn
A key area of future research will be the development of more efficient and sustainable synthetic protocols. The existing methods, while effective, may involve harsh reaction conditions or the use of hazardous reagents. Future synthetic strategies are expected to focus on:
Catalytic Approaches: The exploration of novel catalysts could lead to more direct and atom-economical routes to 3,5-dimethoxyphthalic anhydride. This includes the investigation of both homogeneous and heterogeneous catalysts that can operate under milder conditions.
Renewable Feedstocks: A significant leap towards sustainability would be the development of synthetic pathways that utilize renewable starting materials. While research has been conducted on producing phthalic anhydride from biomass-derived furan (B31954) and maleic anhydride, similar approaches for its dimethoxy derivative are yet to be explored. rsc.org
Flow Chemistry: The application of continuous flow technologies could offer significant advantages in terms of safety, scalability, and process control for the synthesis of this compound.
| Synthetic Step (Based on Patent CN104370866A) google.com | Precursor | Reagents/Conditions | Product |
| a | 3,5-dimethoxytoluene | Trichloromethylating agent | (4,6-dimethoxy-3-trichloromethyl)-2-benzo[c]furanone (I) |
| b | Product I | Hydrolyzing agent | (4,6-dimethoxy)-2-benzo[c]furanone-3-carboxylic acid (II) |
| c | Product II | Heat, dimethyl phthalate (B1215562) | (4,6-dimethoxy)-2-benzo[c]furanone (III) |
| d | Product III | Potassium permanganate (B83412) | 3,5-dimethoxyphthalic acid (IV) |
| e | Product IV | Acetic anhydride, heat | This compound |
Exploration of Undiscovered Chemical Transformations and Selectivities
The reactivity of this compound is largely dictated by the anhydride functional group and the electron-donating nature of the two methoxy (B1213986) groups on the aromatic ring. While its reactions to form phthalimides and esters are predictable, there is a vast, unexplored landscape of chemical transformations. Future research could focus on:
Regioselective Reactions: The electronic influence of the methoxy groups could be exploited to achieve high regioselectivity in reactions with unsymmetrical nucleophiles. Understanding and controlling this selectivity is a key area for future investigation.
Novel Cycloaddition Reactions: The potential of the aromatic ring in this compound to participate in cycloaddition reactions, beyond what is typical for simple benzene (B151609) derivatives, could be an exciting avenue of research.
Metal-Catalyzed Cross-Coupling Reactions: Investigating the possibility of using the anhydride or its derivatives in metal-catalyzed cross-coupling reactions could open up new pathways for the synthesis of complex molecules.
The study of the reactivity of analogous substituted phthalic anhydrides, such as 4,5-dichlorophthalic anhydride, can provide insights into potential reaction pathways for the 3,5-dimethoxy derivative. nih.govmdpi.com
Advancement of Functional Materials Applications
Currently, the primary application of this compound is as a building block for natural products with medicinal applications, such as hypericin, which has shown potential in photodynamic therapy. google.comresearchgate.net However, the unique electronic and structural features of this molecule suggest its potential for use in advanced functional materials.
Future research is anticipated to explore its use in:
High-Performance Polymers: Incorporation of the this compound moiety into polymer backbones could lead to materials with tailored properties. The methoxy groups may enhance solubility, thermal stability, or confer specific optical or electronic characteristics. Research on polymers derived from other functional anhydrides, such as maleic anhydride, provides a foundation for this exploration. researchgate.netresearchgate.net
Organic Electronics: The electron-rich aromatic system of this compound could be a valuable component in the design of new organic semiconductors, light-emitting materials, or charge-transporting layers in electronic devices.
Fluorescent Probes and Sensors: The inherent fluorescence of aromatic systems can be tuned by substitution. It is plausible that derivatives of this compound could be developed as selective fluorescent probes for detecting specific analytes.
| Potential Application Area | Rationale |
| Specialty Polymers | Introduction of polar methoxy groups could enhance properties like adhesion and solubility. |
| Organic Light-Emitting Diodes (OLEDs) | The electron-rich aromatic core could be a building block for emissive or charge-transport materials. |
| Fluorescent Chemosensors | The anhydride can be derivatized to create receptors for specific ions or molecules, with the dimethoxy-substituted phenyl group acting as a fluorophore. |
Integration with Green Chemistry Principles and Sustainable Manufacturing
The future of chemical manufacturing is intrinsically linked to the principles of green chemistry. For this compound, this means a shift towards more environmentally benign production methods. Key areas for future research and development include:
Use of Greener Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, supercritical fluids, or bio-derived solvents in the synthesis and processing of this compound.
Waste Valorization: Investigating methods to convert by-products from the synthesis of this compound into valuable chemicals would contribute to a circular economy approach.
Energy Efficiency: Optimizing reaction conditions to reduce energy consumption is a fundamental aspect of green chemistry that will be applied to the manufacturing of this compound.
The broader trends in sustainable manufacturing for compounds like phthalic anhydride, such as the use of bio-based feedstocks and energy-efficient catalytic processes, will undoubtedly influence the future production of its derivatives. gst-chem.comresourcewise.com
Q & A
Basic Research Question
- FT-IR : Identifies functional groups; anhydrides show dual C=O stretches (1760–1850 cm⁻¹) and C-O-C asymmetric stretches (1050–1300 cm⁻¹) .
- ¹H/¹³C NMR : Resolves methoxy groups (δ ~3.8 ppm for ¹H; δ ~55 ppm for ¹³C) and aromatic protons (δ 6.5–7.5 ppm) .
- HPLC-PDA : Quantifies purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
How can researchers resolve contradictions in reported melting points or spectral data for this compound?
Advanced Research Question
Discrepancies often arise from:
- Polymorphism : Recrystallization solvents (e.g., water vs. ethyl acetate) may yield different crystal forms .
- Hydration states : Anhydrous vs. monohydrate forms alter melting points (e.g., 148°C vs. 135–140°C) .
- Impurity profiles : Trace solvents (e.g., residual acetic anhydride) broaden spectral peaks. Use preparative HPLC or repeated recrystallization to isolate pure phases .
What are the applications of this compound in advanced polymer synthesis?
Advanced Research Question
This anhydride serves as a monomer for:
- Fluorinated polyimides : Enhances thermal stability (>400°C) and dielectric properties (ε < 2.8) in electronics .
- Crosslinked networks : Micro-branched structures derived from anhydrides improve mechanical strength (tensile strength >120 MPa) .
Methodological Insight : - Polycondensation : React with diamines (e.g., 4,4′-oxydianiline) in NMP at 180°C under nitrogen .
- Post-functionalization : Introduce trifluoromethyl groups via Friedel-Crafts reactions to tailor solubility .
How can side reactions (e.g., hydrolysis or decarboxylation) be minimized during synthesis?
Advanced Research Question
- Moisture control : Use molecular sieves or inert gas purging to prevent hydrolysis .
- Acid scavengers : Add triethylamine to neutralize trace water in acetic anhydride .
- Low-temperature workup : Quench reactions at 0°C to stabilize intermediates .
What computational methods aid in predicting the reactivity of this compound?
Advanced Research Question
- DFT calculations : Model electrophilic reactivity at carbonyl carbons (e.g., Fukui indices) .
- Molecular docking : Predict interactions with biomolecules (e.g., DNA binding in antimicrobial studies) .
- Solvent effect simulations : COSMO-RS models optimize solvent selection for reactions .
How does steric hindrance from methoxy groups influence reactivity in nucleophilic acyl substitutions?
Advanced Research Question
The 3,5-dimethoxy groups create a sterically hindered environment, reducing reactivity toward bulky nucleophiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
